![molecular formula C13H13N3O3 B2477709 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole CAS No. 477710-91-1](/img/structure/B2477709.png)
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is a heterocyclic compound with a molecular formula of C13H13N3O3 This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound. For example, the reaction of 1,3-dimethyl-2-pyrazolin-5-one with phenol in the presence of an acid catalyst can yield 1,3-dimethyl-5-phenoxy-1H-pyrazole.
Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced through a nitration reaction. This involves the reaction of the pyrazole derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to form the nitroethenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, efficient separation techniques, and advanced purification methods to obtain the desired compound on an industrial scale.
化学反応の分析
Types of Reactions
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: A compound with a similar nitroethenyl group but different aromatic substituents.
1,3-dimethyl-5-phenyl-1H-pyrazole: A compound with a similar pyrazole ring but lacking the nitroethenyl group.
Uniqueness
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is unique due to the presence of both the nitroethenyl and phenoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
477710-91-1 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.26 g/mol |
IUPAC名 |
1,3-dimethyl-4-(2-nitroethenyl)-5-phenoxypyrazole |
InChI |
InChI=1S/C13H13N3O3/c1-10-12(8-9-16(17)18)13(15(2)14-10)19-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChIキー |
RDEOPWIRRUUEGY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C |
正規SMILES |
CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)


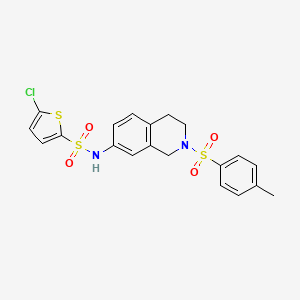
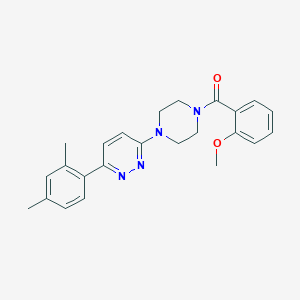

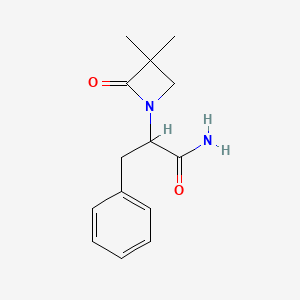

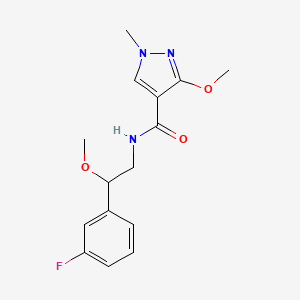
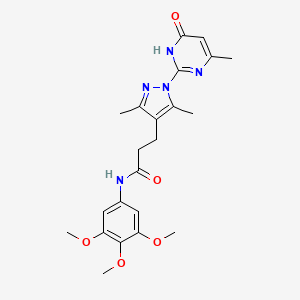
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)
![2-(3-methoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)
![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)
![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/new.no-structure.jpg)
